molecular formula C13H18 B12659670 (1,2,3-Trimethylbut-3-enyl)benzene CAS No. 85895-82-5

(1,2,3-Trimethylbut-3-enyl)benzene

Cat. No.: B12659670
CAS No.: 85895-82-5
M. Wt: 174.28 g/mol
InChI Key: ZFZCDJRTJOBZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3-Trimethylbut-3-enyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (1,2,3-trimethylbut-3-enyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3-trimethylbut-3-enyl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with (1,2,3-trimethylbut-3-enyl) halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,2,3-Trimethylbut-3-enyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

(1,2,3-Trimethylbut-3-enyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2,3-trimethylbut-3-enyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1,2,3-Trimethylbut-2-enyl)benzene
  • (1,2,3-Trimethylbut-1-enyl)benzene
  • (1,2,3-Trimethylbutyl)benzene

Uniqueness

(1,2,3-Trimethylbut-3-enyl)benzene is unique due to the position of the double bond in the (1,2,3-trimethylbut-3-enyl) group, which can influence its reactivity and interactions compared to its isomers. This structural feature may result in different chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

85895-82-5

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3,4-dimethylpent-4-en-2-ylbenzene

InChI

InChI=1S/C13H18/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h5-9,11-12H,1H2,2-4H3

InChI Key

ZFZCDJRTJOBZBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.